3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol
3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol
Brand Name:
Vulcanchem
CAS No.:
678149-02-5
VCID:
VC0156521
InChI:
InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+
SMILES:
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O
Molecular Formula:
C21H18O3
Molecular Weight:
318.4 g/mol
3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol
CAS No.: 678149-02-5
Reference Standards
VCID: VC0156521
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
CAS No. | 678149-02-5 |
---|---|
Product Name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol |
Molecular Formula | C21H18O3 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol |
Standard InChI | InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Standard InChIKey | DQRVEESLGDZHMJ-VOTSOKGWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Synonyms | (E)-3-(Benzyloxy)-5-(4-hydroxystyryl)phenol; Resveratrol Impurity C |
PubChem Compound | 23248056 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume